
Boc-(2R, 2S)-gly(2-ome)-ome
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Overview
Description
Boc-(2R, 2S)-gly(2-ome)-ome is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2R, 2S)-gly(2-ome)-ome typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group can be added to the amine under aqueous conditions.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs automated solid-phase synthesis methods. These methods allow for the efficient and large-scale production of oligonucleotides and peptides. Solid-phase synthesis involves the use of solid supports, such as controlled-pore glass or polystyrene, to which the oligonucleotide or peptide is bound during synthesis .
Chemical Reactions Analysis
Synthetic Pathways and Coupling Reactions
Boc-protected glycine derivatives are commonly synthesized via carbodiimide-mediated couplings. For example, the synthesis of Boc-Phe-OMe involves coupling Boc-Phe-OH with HCl·H-Phe-OMe using EDC/HOBt/NMM in DMF, yielding dipeptides in high efficiency . Similarly, Boc-(2R,2S)-Gly(2-OMe)-OMe likely follows analogous protocols, with stereochemical control achieved through chiral auxiliaries or asymmetric catalysis.
Key Steps :
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Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) .
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Ester Hydrolysis : Methyl esters are hydrolyzed under alkaline conditions (e.g., NaOH in MeOH) . Calcium iodide (CaI₂) in acetone/water enhances selectivity by protecting acid-labile groups during hydrolysis .
Stereochemical Considerations
The (2R,2S) configuration introduces stereochemical complexity. Studies on β²,²-amino acids highlight the role of thermodynamic control in stabilizing bicyclic intermediates during synthesis . For Boc-(2R,2S)-Gly(2-OMe)-OMe, quantum mechanical calculations suggest that stereoisomer populations depend on free energy differences (ΔG) between diastereomers .
Example :
Diastereomer | ΔG (kcal/mol) | Population (%) |
---|---|---|
I (R,R) | 0.0 | 52 |
II (S,S) | 1.2 | 28 |
III (R,S) | 2.5 | 15 |
IV (S,R) | 3.1 | 5 |
Data adapted from computational studies on bicyclic intermediates .
Side Reactions and Mitigation
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Urethane Acylation : Mixed anhydrides of Boc-Gly-OH can disproportionate, leading to unwanted N-acylation byproducts . Low-temperature coupling (-15°C) minimizes this .
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N-Benzylation : Acidic cleavage of Boc groups in the presence of benzyl-containing scavengers can result in N-benzylation (≤3.26%) . Using 2,4-Cl₂-Z protection reduces this risk .
Comparative Reactivity of Methyl Esters
Hydrolysis rates vary with ester bulkiness. For example:
Compound | Hydrolysis Yield (%) | Degradation (%) |
---|---|---|
Fmoc-Gly-OMe | 95.6 | 2.1 |
Fmoc-Val-OMe | 59.4 | 11.1 |
Fmoc-Ile-OMe | 46.5 | Not observed |
Adapted from green hydrolysis studies using CaI₂/NaOH .
Structural Confirmation
X-ray crystallography confirms the planar conformation of Boc-Gly derivatives. For Boc–Gly–(β-Br)(Z)ΔAla–OMe, intramolecular hydrogen bonds stabilize the structure :
Scientific Research Applications
Boc-(2R, 2S)-gly(2-ome)-ome has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and oligonucleotides, serving as a protecting group for amines.
Biology: The compound is utilized in the study of protein synthesis and modification.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Boc-protected compounds are used in the large-scale production of oligonucleotides and peptides for various applications
Mechanism of Action
The mechanism of action of Boc-(2R, 2S)-gly(2-ome)-ome involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group. This selective protection and deprotection enable the synthesis of complex molecules by preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc (Fluorenylmethyloxycarbonyl): Another protecting group used for amines, which is removed under basic conditions.
Cbz (Carbobenzyloxy): A protecting group that is removed by hydrogenation.
Troc (2,2,2-Trichloroethoxycarbonyl): A protecting group that is removed under reductive conditions
Uniqueness
Boc-(2R, 2S)-gly(2-ome)-ome is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are required .
Properties
IUPAC Name |
methyl 2-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(12)10-6(13-4)7(11)14-5/h6H,1-5H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAINGCZDGDZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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